7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester
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Overview
Description
7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester is a boronic ester derivative that has garnered interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of a boronic acid pinacol ester group attached to a fluorinated benzooxazine ring, making it a valuable intermediate in various chemical reactions and synthesis processes.
Mechanism of Action
Target of Action
The primary target of the compound “7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester” is protoporphyrinogen oxidase (Protox) . Protox is an essential enzyme involved in the biosynthesis of heme and chlorophyll .
Mode of Action
The compound acts by inhibiting the activity of Protox . This inhibition disrupts the normal function of the enzyme, leading to a halt in the biosynthesis of heme and chlorophyll .
Biochemical Pathways
The affected pathway is the heme and chlorophyll biosynthesis pathway . The inhibition of Protox leads to a decrease in the production of these vital biomolecules, affecting the normal functioning of cells .
Result of Action
The inhibition of Protox and the subsequent disruption of heme and chlorophyll biosynthesis can lead to significant molecular and cellular effects . Depending on the specific cell type and organism, these effects could include impaired energy production, altered cellular function, or even cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester typically involves the following steps:
Formation of the Boronic Acid Pinacol Ester: The boronic acid pinacol ester group is introduced through a reaction between the corresponding boronic acid and pinacol in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boronic ester group can undergo oxidation to form the corresponding boronic acid or reduction to yield boranes under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate or palladium chloride are often used as catalysts in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are commonly used bases.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or water can be used as solvents depending on the reaction conditions.
Major Products
The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic acid: Similar structure but lacks the pinacol ester group.
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a bromine atom instead of a fluorine atom.
Uniqueness
The presence of both the fluorine atom and the boronic acid pinacol ester group in 7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester makes it unique. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BFNO4/c1-13(2)14(3,4)21-15(20-13)8-5-10-11(6-9(8)16)19-7-12(18)17-10/h5-6H,7H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJNRXJMZCWQSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)OCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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